molecular formula C17H22N4O2 B11000262 N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

Cat. No.: B11000262
M. Wt: 314.4 g/mol
InChI Key: FNUZRBXQHMOCKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines a pyrrole ring with a cycloheptapyridazine moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrole ring, the construction of the cycloheptapyridazine core, and the final coupling of these two fragments.

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of ammonia or a primary amine.

    Construction of the Cycloheptapyridazine Core: This step involves the cyclization of a suitable precursor, such as a 1,6-diketone, with hydrazine to form the pyridazine ring, followed by further functionalization to introduce the cycloheptane ring.

    Coupling of the Fragments: The final step involves the coupling of the pyrrole and cycloheptapyridazine fragments through a suitable linker, such as an acetamide group, using standard peptide coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce carbonyl groups to alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms and kinetics.

    Biology: It may serve as a probe for studying biological processes, such as enzyme-substrate interactions, due to its unique structure and functional groups.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. This interaction could involve binding to the active site of an enzyme, inhibiting its activity, or binding to a receptor to activate or block its signaling pathway.

Comparison with Similar Compounds

N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide can be compared with other similar compounds, such as:

    N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-(3-oxo-2H-cyclohepta[c]pyridazin-2-yl)acetamide: This compound lacks the hexahydro modification, which may affect its chemical reactivity and biological activity.

    N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)propionamide: This compound has a propionamide group instead of an acetamide group, which may influence its solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H22N4O2

Molecular Weight

314.4 g/mol

IUPAC Name

N-[(1-methylpyrrol-2-yl)methyl]-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide

InChI

InChI=1S/C17H22N4O2/c1-20-9-5-7-14(20)11-18-16(22)12-21-17(23)10-13-6-3-2-4-8-15(13)19-21/h5,7,9-10H,2-4,6,8,11-12H2,1H3,(H,18,22)

InChI Key

FNUZRBXQHMOCKD-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1CNC(=O)CN2C(=O)C=C3CCCCCC3=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.